

KYA1797K Technical Support Center: Optimizing Treatment Duration

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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B608405

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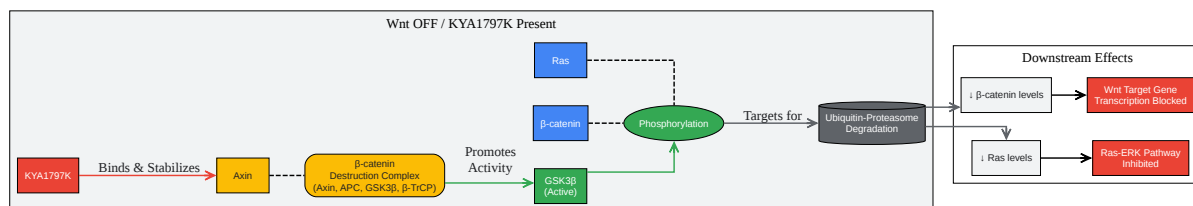
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of **KYA1797K**, a potent dual inhibitor of the Wnt/ β -catenin and Ras signaling pathways.

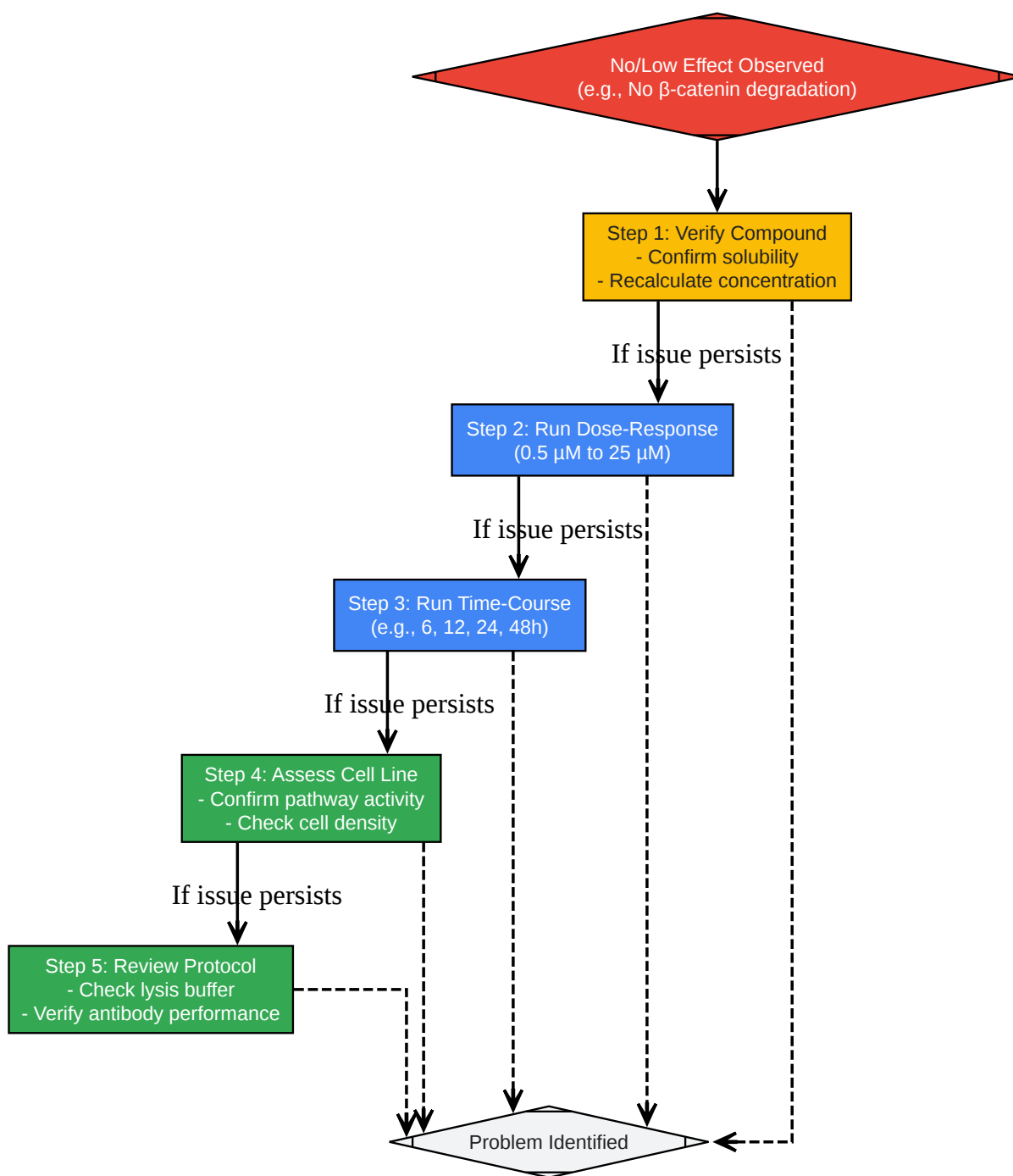
Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for KYA1797K?

KYA1797K is a small molecule inhibitor of Wnt/ β -catenin signaling with a reported IC₅₀ of 0.75 μ M in a TOPflash reporter assay.[1][2][3] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of Axin.[3] This binding enhances the formation and stability of the β -catenin destruction complex, which consists of Axin, glycogen synthase kinase 3 β (GSK3 β), adenomatous polyposis coli (APC), and β -transducin repeat-containing protein (β -TrCP).[4]

By stabilizing this complex, **KYA1797K** promotes the GSK3 β -mediated phosphorylation of both β -catenin and Ras, marking them for degradation by the ubiquitin-proteasome system.[2] This dual action effectively reduces cellular levels of both proteins, inhibiting two critical oncogenic signaling pathways.[1][5]





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